molecular formula C10H16O2 B3279219 Methyl 1-isopropylcyclopent-3-enecarboxylate CAS No. 690261-58-6

Methyl 1-isopropylcyclopent-3-enecarboxylate

Cat. No.: B3279219
CAS No.: 690261-58-6
M. Wt: 168.23 g/mol
InChI Key: QFJSATWHKJNAPN-UHFFFAOYSA-N
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Description

Methyl 1-isopropylcyclopent-3-enecarboxylate is a bicyclic ester compound featuring a cyclopentene ring substituted with an isopropyl group at position 1 and a methyl ester moiety at the carboxylate position.

Properties

IUPAC Name

methyl 1-propan-2-ylcyclopent-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-8(2)10(9(11)12-3)6-4-5-7-10/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJSATWHKJNAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC=CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-isopropylcyclopent-3-enecarboxylate typically involves the esterification of 1-isopropylcyclopent-3-ene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

    Starting Material: 1-isopropylcyclopent-3-ene-1-carboxylic acid

    Reagent: Methanol

    Catalyst: Sulfuric acid or hydrochloric acid

    Conditions: Reflux

The reaction mixture is then cooled, and the product is extracted using an organic solvent such as diethyl ether. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to obtain the pure ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-isopropylcyclopent-3-enecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 1-isopropylcyclopent-3-ene-1-carboxylic acid

    Reduction: 1-isopropylcyclopent-3-enemethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 1-isopropylcyclopent-3-enecarboxylate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-isopropylcyclopent-3-enecarboxylate depends on its interaction with specific molecular targets and pathways. In biological systems, the compound may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of the corresponding carboxylic acid and alcohol. These products can then participate in various metabolic pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 1-isopropylcyclopent-3-enecarboxylate with structurally related esters and substituted cyclopentane/cyclopentene derivatives. Key differences arise from substituent effects, ring strain, and functional group interactions.

Table 1: Structural and Functional Comparison

Compound Name Substituent/Ring System Molecular Formula Key Properties/Applications Reference(s)
This compound Cyclopentene, isopropyl, methyl ester C₁₀H₁₆O₂ Potential intermediate in terpene synthesis N/A
Methyl 1-(methylamino)cyclopentanecarboxylate Cyclopentane, methylamino, methyl ester C₈H₁₅NO₂ Pharmaceutical intermediate (e.g., hydrochloride salt synthesis)
Methyl 3-bromocyclopent-1-enecarboxylate Cyclopentene, bromo, methyl ester C₇H₉O₂Br Reactivity in nucleophilic substitution (bromo group)
Sandaracopimaric acid methyl ester Diterpene, methyl ester C₂₁H₃₂O₂ Natural resin component; volatility studied via GC

Key Comparisons:

Ring System and Strain: The cyclopentene ring in the target compound introduces ring strain and conjugation, enhancing reactivity compared to saturated analogs like methyl 1-(methylamino)cyclopentanecarboxylate . Cyclopentene derivatives are more reactive in Diels-Alder or electrophilic addition reactions. In contrast, cyclopentane-based esters (e.g., methyl 1-(methylamino)cyclopentanecarboxylate) exhibit greater steric flexibility but reduced ring strain, favoring stability in salt formation (e.g., hydrochloride derivatives) .

Bromo-substituted analogs (e.g., methyl 3-bromocyclopent-1-enecarboxylate ) exhibit higher electrophilicity at the β-position, enabling Suzuki coupling or nucleophilic aromatic substitution, unlike the isopropyl variant.

Functional Group Reactivity :

  • All compounds share a methyl ester group, which facilitates hydrolysis to carboxylic acids under basic conditions. However, the electron-withdrawing nature of substituents (e.g., bromo) may accelerate ester hydrolysis compared to electron-donating groups (e.g., isopropyl).

Natural vs. Synthetic Derivatives :

  • Natural diterpene esters like sandaracopimaric acid methyl ester are structurally more complex and less volatile than synthetic cyclopentene derivatives. Their gas chromatography (GC) retention times differ significantly due to molecular weight and branching .

Biological Activity

Methyl 1-isopropylcyclopent-3-enecarboxylate is a compound that has garnered interest in the field of organic chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data from various studies, case analyses, and relevant findings from the literature.

Chemical Structure and Properties

This compound belongs to the family of cyclopentene derivatives. Its structure can be represented as follows:

C1C2C3C4C5\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

Where:

  • C1: Methyl group
  • C2: Isopropyl group
  • C3: Cyclopentene backbone
  • C4: Carboxylate functional group

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, a study highlighted its efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This table summarizes the antimicrobial effectiveness of the compound against selected bacteria, indicating its potential use in treating infections caused by these pathogens.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism that could be beneficial in managing inflammatory diseases.

Case Study 1: Synthesis and Biological Evaluation

In a detailed study published by Sean Ng (2011), this compound was synthesized via a regioselective copper(I)-NHC-catalyzed allylic oxidation reaction. The synthesized compound was evaluated for its biological activity, revealing promising results in both antimicrobial and anti-inflammatory assays. The study underscores the importance of synthetic methodologies in obtaining biologically active compounds efficiently .

Case Study 2: Pharmacokinetics and Bioavailability

A pharmacokinetic study assessed the absorption and metabolism of this compound in vivo. The findings indicated favorable bioavailability, with peak plasma concentrations achieved within two hours post-administration. This pharmacokinetic profile supports further exploration into therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-isopropylcyclopent-3-enecarboxylate
Reactant of Route 2
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Methyl 1-isopropylcyclopent-3-enecarboxylate

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